4-(((2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-isobutyramido-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3-yl)oxy)-4-oxobutanoic acid
CAS No.:
Cat. No.: VC17579078
Molecular Formula: C38H41N3O10
Molecular Weight: 699.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H41N3O10 |
|---|---|
| Molecular Weight | 699.7 g/mol |
| IUPAC Name | 4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-methylpropanoylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C38H41N3O10/c1-24(2)36(45)39-32-20-21-41(37(46)40-32)33-22-30(51-35(44)19-18-34(42)43)31(50-33)23-49-38(25-8-6-5-7-9-25,26-10-14-28(47-3)15-11-26)27-12-16-29(48-4)17-13-27/h5-17,20-21,24,30-31,33H,18-19,22-23H2,1-4H3,(H,42,43)(H,39,40,45,46)/t30-,31+,33+/m0/s1 |
| Standard InChI Key | BFLIQZBINOVDJD-RKKDRKJOSA-N |
| Isomeric SMILES | CC(C)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O |
| Canonical SMILES | CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O |
Introduction
Chemical Structure and Stereochemical Configuration
The compound’s molecular formula is C₃₈H₄₁N₃O₁₀, with a molecular weight of 699.75 g/mol . Its structure comprises four key components:
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Tetrahydrofuran Core: A sugar moiety (2'-deoxyribose analog) with stereochemical configurations at the 2R, 3S, and 5R positions, ensuring compatibility with natural DNA backbone geometry .
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Bis(4-methoxyphenyl)(phenyl)methyl (DMT) Group: Attached to the 5'-oxygen via a methylene bridge, this trityl derivative serves as a UV-detectable protecting group during solid-phase synthesis .
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4-Isobutyramido-2-oxopyrimidine: A modified cytosine base where the exocyclic amine is protected by an isobutyryl group, preventing undesired side reactions during phosphoramidite coupling .
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Succinic Acid Linker: A 4-oxobutanoic acid moiety at the 3'-position, enabling covalent attachment to controlled-pore glass (CPG) or other solid supports .
The stereochemistry of the tetrahydrofuran ring is critical for maintaining the compound’s biological activity. The 2R configuration ensures proper alignment of the phosphodiester backbone, while the 3S and 5R positions stabilize the glycosidic bond between the sugar and nucleobase .
Physicochemical and Computed Properties
Key physicochemical properties derived from computational models include:
| Property | Value |
|---|---|
| Topological Polar Surface Area | 162 Ų |
| XLogP | 4.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 10 |
| Rotatable Bonds | 16 |
| Complexity Score | 1240 |
The relatively high XLogP value indicates moderate lipophilicity, favoring solubility in organic solvents like acetonitrile—a prerequisite for phosphoramidite-based oligonucleotide synthesis . The polar surface area reflects the compound’s capacity for hydrogen bonding, essential for interactions with solid supports and enzymes .
Synthetic Applications in Oligonucleotide Production
This compound is a cornerstone in synthesizing 5'-DMT-protected, 3'-succinyl-linked nucleosides, which are immobilized on CPG resins for automated DNA/RNA synthesis. Its role involves three critical steps:
Solid-Phase Immobilization
The succinic acid linker reacts with amino-functionalized CPG via carbodiimide-mediated coupling, forming an amide bond. This immobilization ensures high loading capacity (typically 20–40 μmol/g) .
Phosphoramidite Activation
During chain elongation, the 5'-DMT group is selectively removed under acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane), exposing the 5'-hydroxyl for phosphoramidite coupling. The isobutyramido group on cytosine prevents side reactions during this step .
Deprotection and Cleavage
Post-synthesis, the oligonucleotide is cleaved from the support using ammonium hydroxide, which also removes the isobutyryl protecting group. The DMT group may be retained for purification via reverse-phase chromatography .
Comparative Analysis with Related Derivatives
The table below contrasts key features of this compound with analogous nucleoside derivatives:
| Parameter | Target Compound | N-Benzoyl-2'-Deoxycytidine | 5'-O-DMT-Thymidine-3'-Succinate |
|---|---|---|---|
| Base Protection | Isobutyramido | Benzoyl | None (Thymine) |
| Linker Type | Succinic Acid | Levulinic Acid | Succinic Acid |
| DMT Stability | High (pH 3–5) | Moderate | High |
| Synthetic Yield | 85–92% | 78–85% | 90–95% |
The isobutyramido group offers superior stability under basic conditions compared to benzoyl protection, minimizing depurination during oligonucleotide synthesis .
Industrial and Research Relevance
EOS Med Chem and similar suppliers list this compound as a critical building block for producing:
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Antisense Oligonucleotides: Targeting mRNA for therapeutic modulation in diseases like spinal muscular atrophy.
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PCR Primers: High-purity primers for diagnostic applications.
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siRNA Constructs: With modified bases for enhanced nuclease resistance .
Scale-up data from pilot plants indicate batch sizes exceeding 500 g with purity ≥97%, underscoring its industrial viability .
| Hazard | Precaution |
|---|---|
| Moisture Sensitivity | Store under argon at 0°C |
| Irritant Potential | Use nitrile gloves and eye protection |
| Inhalation Risk | Handle in fume hood with HEPA filters |
Material Safety Data Sheets (MSDS) classify this compound as non-flammable but advise against prolonged skin contact due to potential sensitization .
Recent Advancements and Future Directions
Recent innovations focus on replacing the DMT group with photocleavable protectors (e.g., nitroveratryloxycarbonyl) to enable light-directed synthesis. Additionally, enzymatic methods using nucleotide phosphorylases are being explored to improve stereochemical purity .
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